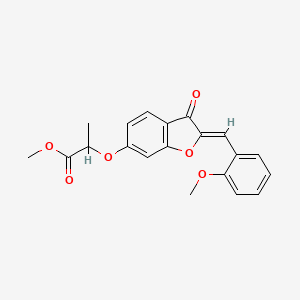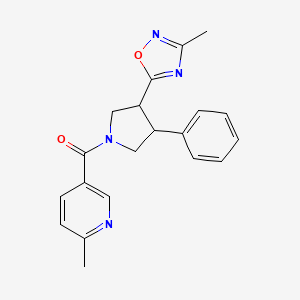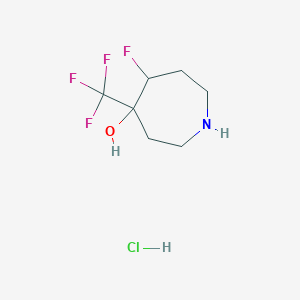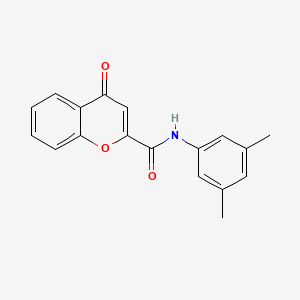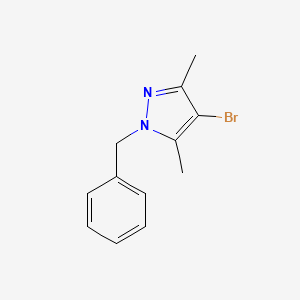
1-benzyl-4-bromo-3,5-dimethyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-4-bromo-3,5-dimethyl-1H-pyrazole is an organic compound with the molecular formula C10H9BrN2. It has a molecular weight of 237.10 . It is a derivative of pyrazole, a class of organic compounds that contain a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .
Synthesis Analysis
The synthesis of this compound can be achieved through a reaction involving 1-benzyl-3,5-dimethyl-1H-pyrazole, oxone, and sodium bromide in water and ethyl acetate at 20°C . This reaction is part of a broader class of reactions used to synthesize pyrazoles, which often involve the reaction of hydrazones and α-bromo ketones .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms. The pyrazole ring is substituted at the 1-position with a benzyl group, at the 3 and 5-positions with methyl groups, and at the 4-position with a bromo group .Chemical Reactions Analysis
This compound can participate in various chemical reactions due to the presence of the reactive bromo group. For instance, it can undergo palladium-catalyzed coupling reactions with aryl triflates to produce N-arylpyrazoles . It can also react with terminal alkynes in a silver-mediated [3 + 2] cycloaddition to produce pyrazoles .Physical And Chemical Properties Analysis
This compound is a compound with high gastrointestinal absorption and is able to permeate the blood-brain barrier . It has a Log Po/w (iLOGP) value of 2.36, indicating its lipophilicity . Its water solubility is 0.0962 mg/ml .Aplicaciones Científicas De Investigación
Molecular Structure and Interactions
Intermolecular Interactions in Antipyrine-like Derivatives : A study focused on the synthesis, X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations of two antipyrine derivatives, revealing insights into their molecular interactions. The crystal packing is primarily stabilized by hydrogen bonds and π-interactions, highlighting the compounds' structural integrity and potential applications in designing molecules with desired intermolecular interactions (Saeed et al., 2020).
Supramolecular Chemistry
Self-Assembly of Pyrazole Units : Research on supramolecular liquid crystals containing the 4-aryl-1H-pyrazole unit demonstrated their ability to self-assemble via hydrogen bonding, forming columnar mesophases with luminescent properties. This study opens new avenues for developing materials with specific photophysical characteristics (Moyano et al., 2013).
Catalysis
Pyrazole-based Palladium Complexes in Suzuki–Miyaura Reactions : The synthesis and evaluation of bulky bis(pyrazolyl)palladium complexes for their efficacy in catalyzing Suzuki–Miyaura cross-coupling reactions were reported. The study indicates that substituents on the pyrazole ring can modulate the pre-catalysts' steric and electronic properties, affecting the overall reaction efficiency (Ocansey et al., 2018).
Photophysical Properties and Sensor Applications
Fluorescent Chemosensors for Metal Ions : The development of pyrazoline-benzothiazole derivatives as fluorescent chemosensors for Cu2+, Fe3+, and Fe2+ ions was studied. These compounds exhibit selective fluorescence quenching in the presence of specific metal ions, offering a promising approach for sensitive and selective metal ion detection (Asiri et al., 2019).
Antibacterial Applications
Antibacterial Activities of Pyrazole Derivatives : Schiff bases derived from 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one were synthesized and screened for their antibacterial activities. Some compounds showed moderate to good activity against various bacterial strains, indicating their potential as leads for developing new antibacterial agents (Asiri & Khan, 2010).
Safety and Hazards
Direcciones Futuras
The future directions for the study and application of 1-benzyl-4-bromo-3,5-dimethyl-1H-pyrazole could involve further exploration of its biological activities and potential uses in medicinal chemistry. Given its structural resemblance to imidazole derivatives such as histamine and histidine , it could be of interest in the development of new pharmaceuticals. Additionally, its reactivity could be exploited in the synthesis of new pyrazole derivatives .
Mecanismo De Acción
Target of Action
It is known that 4-substituted pyrazoles, a group to which this compound belongs, can act as inhibitors of liver alcohol dehydrogenase . This enzyme plays a crucial role in the metabolism of alcohol in the body.
Mode of Action
It is known that pyrazole derivatives can interact with their targets through various mechanisms, such as inhibiting enzyme activity .
Biochemical Pathways
Given its potential role as an inhibitor of liver alcohol dehydrogenase, it may impact the metabolic pathway of alcohol in the body .
Result of Action
As a potential inhibitor of liver alcohol dehydrogenase, it could potentially affect the metabolism of alcohol in the body .
Análisis Bioquímico
Biochemical Properties
It is known that this compound can participate in various biochemical reactions
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 1-Benzyl-4-bromo-3,5-dimethyl-1H-pyrazole vary with different dosages in animal models
Propiedades
IUPAC Name |
1-benzyl-4-bromo-3,5-dimethylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2/c1-9-12(13)10(2)15(14-9)8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROPFJPYTHVCUJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1-cyanocyclohexyl)-2-{[4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)phenyl]amino}propanamide](/img/structure/B2953311.png)
![6-[(2-{[1,1'-Biphenyl]-2-yloxy}acetohydrazido)carbonyl]-2-chloropyridine-3-carboxamide](/img/structure/B2953312.png)
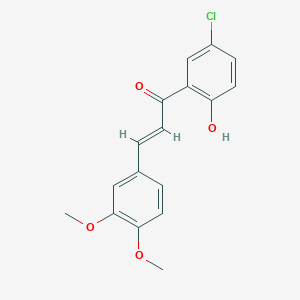
![4-Methyl-3-[(3-propan-2-yloxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B2953314.png)
![N-(2,4-difluorobenzyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2953315.png)
![2-[3-(4-methoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2953316.png)

![1-[1-[(5-Bromofuran-2-yl)methyl]azetidin-3-yl]-2-cyclopropylbenzimidazole](/img/structure/B2953319.png)
